The paper titled "Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor" [] highlights the development of GlyT1 inhibitors incorporating piperidine moieties. This suggests that N-(Piperidin-4-yl)nicotinamide dihydrochloride, with its piperidine ring, could be investigated for potential GlyT1 inhibitory activity. GlyT1 inhibitors are being explored as potential therapeutic agents for neurological disorders like schizophrenia.
The study "Discovery of [, , ]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists" [] focuses on identifying RORγt inverse agonists for treating psoriasis. The structural similarities between the compounds described and N-(Piperidin-4-yl)nicotinamide dihydrochloride (presence of an amide linkage) warrant further investigation into its potential as an RORγt modulator.
The research on "The 5-Hydroxytryptamine4 Receptor Agonists Prucalopride and PRX-03140" [] examines their impact on acetylcholine and histamine levels in the brain. Given the role of piperidine structures in 5-HT4 receptor ligands, it is worth investigating if N-(Piperidin-4-yl)nicotinamide dihydrochloride exhibits similar agonist properties and its potential effects on neurotransmitter release.
Although not directly addressed in the context of N-(Piperidin-4-yl)nicotinamide dihydrochloride, the study on "Retrograde Endocannabinoid Signaling in a Postsynaptic Neuron/Synaptic Bouton Preparation from Basolateral Amygdala" [] highlights the importance of this pathway in neuronal signaling. Further research could explore if N-(Piperidin-4-yl)nicotinamide dihydrochloride modulates endocannabinoid signaling, given the structural similarities with other known modulators.
The paper discussing "Pharmacokinetic and Pharmacodynamic Modeling of Hedgehog Inhibitor TAK-441" [] emphasizes the significance of this pathway in cancer development. While no direct link exists with N-(Piperidin-4-yl)nicotinamide dihydrochloride, exploring its potential interaction with the Hedgehog pathway could provide valuable insights.
The abstract "Apoptosis inducing agents for the treatment of cancer and immune diseases and autoimmune" [] highlights the therapeutic potential of inducing apoptosis in cancer and immune diseases. While the specific compound discussed differs from N-(Piperidin-4-yl)nicotinamide dihydrochloride, the potential of structurally similar compounds to induce apoptosis warrants further investigation into its effects on cell viability and its potential as an anti-cancer or immunosuppressive agent.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: